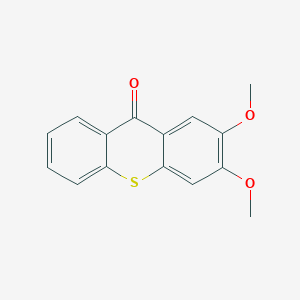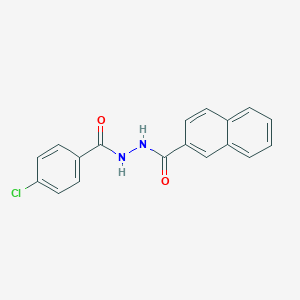![molecular formula C23H17N5O4 B4882728 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a chemical compound that has attracted significant attention in the scientific community. The compound is a hydrazone derivative of pyrazolone and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] can modulate various biochemical and physiological processes in the body. The compound has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of inflammatory diseases. In addition, the compound has been demonstrated to induce apoptosis in cancer cells by activating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] in lab experiments is its ability to modulate multiple biological pathways. This makes the compound a potential candidate for the development of novel therapeutics for various diseases. However, the compound has some limitations, including its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]. One of the areas of interest is the development of novel drug delivery systems that can enhance the bioavailability of the compound. Another area of research is the identification of the molecular targets of the compound and the elucidation of its mechanism of action. Additionally, the compound can be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a chemical compound that has shown significant potential in the field of medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its pharmacological properties. Although the mechanism of action of the compound is not fully understood, it has been shown to modulate multiple biological pathways and exhibit potent antioxidant, anti-inflammatory, and anticancer activities. Further research is needed to fully elucidate the therapeutic potential of this compound.
Synthesemethoden
The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been reported using various methods. The most common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetylacetone to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess significant antioxidant, anti-inflammatory, and antimicrobial activities. It has also been reported to exhibit potent cytotoxicity against various cancer cell lines.
Eigenschaften
IUPAC Name |
4-[(3-acetylphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-15(29)17-6-5-7-18(14-17)24-25-22-21(16-10-12-20(13-11-16)28(31)32)26-27(23(22)30)19-8-3-2-4-9-19/h2-14,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSECFPGDPPHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4882709.png)
![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)


